molecular formula C14H17N3O5S B3983750 butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B3983750
M. Wt: 339.37 g/mol
InChI Key: LVUPYNWNOCBPTD-UHFFFAOYSA-N
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Description

Butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea/thiourea. This compound features a 5-nitrothiophene substituent at the 4-position and a butyl ester group at the 5-position (Figure 1). DHPMs are renowned for their pharmacological activities, including antitumor, antiviral, and enzyme inhibition properties .

Properties

IUPAC Name

butyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-3-4-7-22-13(18)11-8(2)15-14(19)16-12(11)9-5-6-10(23-9)17(20)21/h5-6,12H,3-4,7H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUPYNWNOCBPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 286.32 g/mol
  • IUPAC Name : Butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Anticancer Activity

Recent studies have indicated that compounds similar to butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating various signaling pathways. It has been suggested that it could affect the MEK/ERK pathway, which is crucial in cell proliferation and survival .
  • Case Study : In a study involving triple-negative breast cancer (TNBC) models, derivatives of tetrahydropyrimidines were shown to inhibit cell growth and induce apoptosis through ER stress pathways .

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial activity:

  • In Vitro Studies : Research has shown that similar tetrahydropyrimidine derivatives possess broad-spectrum antimicrobial properties against various bacterial strains .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

There is emerging evidence suggesting that butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may exhibit anti-inflammatory effects:

  • Research Findings : Compounds in this class have been reported to down-regulate pro-inflammatory cytokines in cellular models .
  • Potential Applications : These properties may offer therapeutic benefits in managing chronic inflammatory conditions.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in TNBC cells
AntimicrobialBroad-spectrum activity against bacterial strains
Anti-inflammatoryDown-regulation of pro-inflammatory cytokines

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

  • Ester Hydrolysis :

    • The butyl ester group undergoes hydrolysis under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the carboxylic acid derivative.

    • Example:
      Butyl ester → Sodium methoxide (MeOH) → Sodium carboxylate → Acidification → Carboxylic acid.

  • Nitro Group Reduction :

    • The nitro group (-NO₂) on the thiophene ring can be reduced to an amine (-NH₂) using reagents like hydrogen gas with Pd/C or Fe/HCl.

    • Potential further derivatization (e.g., acetylation, sulfonation).

Stability and Tautomerism

  • Pyrimidine Ring Stability :

    • The tetrahydropyrimidine core exhibits moderate stability under acidic/basic conditions but may undergo ring-opening under harsh conditions (e.g., prolonged heating).

    • Keto-enol tautomerism in the cyclic enol ether moiety contributes to reactivity in nucleophilic substitution reactions.

Comparative Analysis of Reaction Conditions

Reaction Catalyst Solvent Yield Key Advantages
Biginelli-type synthesisp-TsOHTHF~60–70%Stereoselectivity, metal-free
Multicomponent condensationZnO nanoparticlesEthanol~80–90%Green chemistry, one-pot

Biological and Structural Insights

  • Anti-Inflammatory Potential :

    • Pyrimidine derivatives with nitro groups often exhibit COX-2 inhibitory activity. For example, analogous nitro-substituted pyrimidines showed IC₅₀ values comparable to celecoxib (0.04 μmol) .

    • SAR studies suggest electron-donating substituents (e.g., pyridine, chloromethyl) enhance activity by stabilizing reactive intermediates.

Spectroscopic and Analytical Data

  • Key Peaks (Hypothetical) :

    • ¹H NMR : Methyl (δ ~1.4 ppm), thiophene protons (δ ~6.8–7.2 ppm), and ester carbonyl (δ ~4.2 ppm).

    • ESI-MS : Molecular ion peak at m/z 373 (M⁺).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts electronic properties and biological activity. Key analogs include:

  • 4-(4-Nitrophenyl) analogs: Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPMs exhibit moderate yields (29–94%) depending on catalysts (e.g., Fe₃O₄ nanoparticles improve yields to 94%) .
  • Thiophene-based analogs: 5-Methylthiophen-2-yl: Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM shows moderate thymidine phosphorylase inhibition (IC₅₀ = 58.3 µM) .
  • Naphthalen-2-yl (Methyl ester): Lower activity (IC₅₀ = 46.8 µM) .

Ester Group Variations at the 5-Position

The ester group influences lipophilicity and pharmacokinetics:

  • Ethyl ester : Common in analogs (e.g., Ethyl 4-(3-nitrophenyl)-DHPM, CAS 110448-29-8) , offering balanced solubility and bioavailability.
  • Methyl ester : Found in compounds like Methyl 4-(4-methylbenzoyl)-DHPM, with higher polarity .
  • Benzyl/4-methoxybenzyl esters : Enhance steric bulk (e.g., Benzyl 4-(5-methyl-2-thienyl)-DHPM, CAS 312623-19-1) , which may affect binding to targets.
Table 2: Ester Group Comparisons
Compound (Reference) Ester Group Molecular Weight Key Properties
Target Compound Butyl Not reported High lipophilicity
Ethyl 4-(3-nitrophenyl) Ethyl 297.29 g/mol Moderate solubility
Benzyl 4-(5-methyl-2-thienyl) Benzyl 342.41 g/mol Increased steric bulk
4-Methoxybenzyl 4-Methoxybenzyl 356.37 g/mol Enhanced electron-donating effects

Q & A

Basic Research Questions

Q. How can the synthesis of butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a modified Biginelli reaction, analogous to methods used for ethyl 4-phenyl derivatives . Key parameters include:

  • Catalyst : Use Lewis acids (e.g., HCl, acetic acid) or organocatalysts to enhance cyclocondensation.
  • Solvent : Polar aprotic solvents (e.g., acetic anhydride) improve reaction efficiency .
  • Temperature : Reflux conditions (100–120°C) for 8–12 hours ensure complete cyclization .
  • Workup : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro-thienyl group) and confirms tetrahydropyrimidine ring puckering .
  • IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .

Q. How can preliminary biological activity (e.g., antibacterial) be assessed?

  • Methodological Answer :

  • Assay Design : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Controls : Compare with known antibiotics (e.g., ampicillin) and solvent-only blanks.
  • Data Interpretation : Minimum inhibitory concentration (MIC) values <100 µg/mL suggest promising activity .

Advanced Research Questions

Q. How does the 5-nitrothienyl substituent influence regioselectivity during synthesis?

  • Methodological Answer :

  • Electronic Effects : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the thienyl ring’s α-position, stabilizing intermediates .
  • Steric Effects : Bulky substituents may hinder cyclization; computational modeling (DFT) predicts transition-state geometries .
  • Validation : Compare HPLC profiles of products from nitro-substituted vs. non-nitro analogs .

Q. What crystallographic data reveal about the compound’s conformation and stability?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal analysis shows:
  • Ring Puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (deviation: ~0.22 Å from plane) .
  • Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing (distance: 2.8–3.2 Å) .
  • Thermal Analysis : DSC/TGA data correlate decomposition temperatures with nitro group stability .

Q. How can solvent polarity impact reaction kinetics in its synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress (via TLC or HPLC) in solvents of varying polarity (e.g., DMF vs. THF).
  • Findings : Polar solvents (e.g., acetic acid) accelerate cyclization by stabilizing charged intermediates .
  • Activation Energy : Calculate using Arrhenius plots under reflux vs. microwave conditions .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer :

  • Case Example : If NMR chemical shifts conflict with DFT-predicted values:
  • Re-examine Tautomerism : Nitro-thienyl groups may exhibit tautomeric equilibria in solution .
  • Solvent Effects : Simulate solvent-polarity corrections (e.g., using PCM models) .
  • Validation : Cross-check with X-ray crystallography for ground-state conformation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
butyl 6-methyl-4-(5-nitro-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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